molecular formula C13H21NO3S B6638325 Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate

Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate

Cat. No.: B6638325
M. Wt: 271.38 g/mol
InChI Key: VMIDZKIGOZRBBA-UHFFFAOYSA-N
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Description

Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate is an organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring substituted with an ethoxyethyl group and a methylpropanoate ester

Properties

IUPAC Name

ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3S/c1-6-16-9(3)11-14-10(8-18-11)13(4,5)12(15)17-7-2/h8-9H,6-7H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMIDZKIGOZRBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C)C1=NC(=CS1)C(C)(C)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate typically involves the reaction of 2-(1-ethoxyethyl)-1,3-thiazole with ethyl 2-bromo-2-methylpropanoate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate can undergo various types of chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The ethoxyethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate can be compared with other thiazole derivatives such as:

    2-(1-ethoxyethyl)-1,3-thiazole: Lacks the ester group, leading to different reactivity and applications.

    Ethyl 2-methylpropanoate: Lacks the thiazole ring, resulting in different biological activities.

    2-(1-ethoxyethyl)-1,3-thiazol-4-yl]methylamine: Contains an amine group instead of an ester, leading to different chemical properties and uses.

This compound’s unique combination of functional groups makes it distinct from other similar compounds, providing a versatile platform for various scientific and industrial applications.

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